molecular formula C12H25NO B14188197 2,6-Dimethyl-4-(2-methylpentyl)morpholine CAS No. 905445-16-1

2,6-Dimethyl-4-(2-methylpentyl)morpholine

Katalognummer: B14188197
CAS-Nummer: 905445-16-1
Molekulargewicht: 199.33 g/mol
InChI-Schlüssel: KOALXQWIZWSZOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4-(2-methylpentyl)morpholine is an organic compound with the molecular formula C12H25NO It belongs to the class of morpholine derivatives, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-methylpentyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylmorpholine with 2-methylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-(2-methylpentyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-(2-methylpentyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-(2-methylpentyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylmorpholine: A simpler derivative with similar structural features but lacking the 2-methylpentyl group.

    2,6-Dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine: Another morpholine derivative with different substituents.

Uniqueness

2,6-Dimethyl-4-(2-methylpentyl)morpholine is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

905445-16-1

Molekularformel

C12H25NO

Molekulargewicht

199.33 g/mol

IUPAC-Name

2,6-dimethyl-4-(2-methylpentyl)morpholine

InChI

InChI=1S/C12H25NO/c1-5-6-10(2)7-13-8-11(3)14-12(4)9-13/h10-12H,5-9H2,1-4H3

InChI-Schlüssel

KOALXQWIZWSZOE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)CN1CC(OC(C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.